5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde
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Overview
Description
5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde is a chemical compound with the molecular formula C7H3F5OS It is characterized by the presence of a thiophene ring substituted with a pentafluoroethyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of pentafluoroethyl iodide and thiophene-3-carbaldehyde under specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carboxylic acid.
Reduction: 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It may be used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde depends on its specific application. In general, the presence of the pentafluoroethyl group can influence the electronic properties of the thiophene ring, making it more reactive towards certain types of chemical reactions. The aldehyde group can also participate in various nucleophilic addition reactions, making the compound versatile in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde
- 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carboxylic acid
Uniqueness
5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde is unique due to the position of the aldehyde group on the thiophene ring, which can significantly influence its reactivity and the types of reactions it can undergo. The pentafluoroethyl group also imparts unique electronic properties that can be exploited in various chemical syntheses .
Properties
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5OS/c8-6(9,7(10,11)12)5-1-4(2-13)3-14-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJYBQKGDAKSDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C=O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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